ethyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate
Overview
Description
Ethyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate, also known as ET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ET is a triazinoindole derivative that has shown promising results in various studies, including cancer research, neurological disorders, and as a potential therapeutic agent.
Mechanism of Action
The exact mechanism of action of ethyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a potent cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. In addition, this compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate in lab experiments is its potent cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for the research of ethyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate. One potential direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential applications in various fields. Another potential direction is to explore the use of this compound in combination with other therapeutic agents, which may enhance its efficacy. Additionally, further studies are needed to investigate the potential toxicity of this compound, which may limit its use in vivo.
Synthesis Methods
The synthesis of ethyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate involves the reaction of 5-methyl-1H-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction produces this compound as a yellow solid with a high yield.
Scientific Research Applications
Ethyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and as a potential therapeutic agent. This compound has shown to have a potent cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. In addition, this compound has also shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-11(19)8-21-14-15-13-12(16-17-14)9-6-4-5-7-10(9)18(13)2/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETKLFGLJPYMMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331630 | |
Record name | ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203729 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
300718-96-1 | |
Record name | ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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